molecular formula C22H23NO4 B2415879 1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-17-1

1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2415879
CAS RN: 877811-17-1
M. Wt: 365.429
InChI Key: JRSISVDEBRYQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. Spiro compounds are typically named by indicating the number of atoms in each ring. In the case of “1’-(2-Phenoxypropanoyl)spiro[chroman-2,4’-piperidin]-4-one”, it is a spiro compound with a chroman and a piperidin ring .


Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spirocyclic intermediate, which can be generated through various methods such as cyclization reactions . For instance, piperidine derivatives, which could be structurally similar to the compound you’re asking about, can be synthesized through N-heterocyclization of primary amines with diols .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques. For spiro compounds, the shared atom is typically a quaternary carbon atom . The compound you’re asking about appears to have a spiro linkage between a chroman ring and a piperidin ring .


Chemical Reactions Analysis

The chemical reactions of spiro compounds can vary widely depending on the specific structure of the compound. For instance, spiro compounds containing a piperidine ring can undergo a variety of intra- and intermolecular reactions .

Scientific Research Applications

Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one, a structural component of many drugs, drug candidates, and biochemical reagents, has shown significant progress in medicinal chemistry. Recent syntheses of derivatives and their biological relevance demonstrate the potential for developing new biologically active substances containing this pharmacophore (Ghatpande et al., 2020).

Anti-Microbial Properties

A novel N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogue has shown promising anti-fungal and anti-microbial activities. This was developed through an efficient synthesis method involving two-stage condensation and amidation reactions (Ghatpande et al., 2021).

Histone Deacetylase Inhibitors

Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit abilities to inhibit nuclear HDACs and possess antiproliferative activities, contributing to advancements in cancer treatment (Thaler et al., 2012).

Acetyl-CoA Carboxylase Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity. These compounds demonstrate potential in addressing metabolic disorders (Shinde et al., 2009).

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For instance, piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, future research could focus on developing new synthesis methods or exploring potential pharmaceutical applications.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that this compound may interact with its targets to induce therapeutic effects. More detailed studies are required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives

Result of Action

As a piperidine derivative, this compound may have potential pharmacological applications . More detailed studies are required to describe the specific molecular and cellular effects of this compound’s action.

properties

IUPAC Name

1'-(2-phenoxypropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-16(26-17-7-3-2-4-8-17)21(25)23-13-11-22(12-14-23)15-19(24)18-9-5-6-10-20(18)27-22/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSISVDEBRYQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-Phenoxypropanoyl)spiro[chroman-2,4'-piperidin]-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.